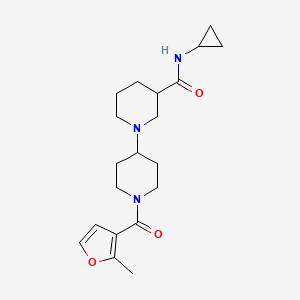
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide, also known as EPCQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPCQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide is not fully understood. However, it has been proposed that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide may modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has also been found to inhibit the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has anti-tumor activity in animal models.
Advantages and Limitations for Lab Experiments
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various fields of scientific research. However, there are also limitations to using 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide. In the field of medicinal chemistry, further studies are needed to elucidate the mechanism of action of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide and to optimize its structure for increased potency and selectivity. In the field of material science, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide can be used as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to investigate the potential use of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide as an anti-inflammatory agent and its effects on the immune system. Overall, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has great potential for use in various fields of scientific research, and further studies are needed to fully understand its biological activities and potential applications.
Synthesis Methods
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-ethylbenzoyl chloride with 2-aminopyridine to form 2-(4-ethylphenyl)-2-pyridinylcarboxamide. This intermediate product is then reacted with 2-chloroquinoline-4-carboxylic acid to produce 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide. The synthesis process has been optimized to increase the yield and purity of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide.
Scientific Research Applications
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In the field of material science, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
2-(4-ethylphenyl)-N-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-16-10-12-17(13-11-16)21-15-19(18-7-3-4-8-20(18)25-21)23(27)26-22-9-5-6-14-24-22/h3-15H,2H2,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLICQLCOGAJGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
![1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)